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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Itraconazole is a broad-spectrum triazole antifungal agent, first synthesized in the early 1980s,

used to treat a variety of fungal infections.[1] Its therapeutic efficacy stems from its ability to

inhibit the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes.

[2][3][4] Beyond its antifungal properties, itraconazole has garnered significant attention for its

potent anti-cancer activities, primarily through the inhibition of the Hedgehog signaling pathway

and angiogenesis.[2][5][6]

This technical guide provides an in-depth overview of the synthesis of itraconazole, focusing

on its key intermediates, derivatives, and the experimental methodologies involved. It also

explores the compound's multifaceted mechanism of action and associated signaling

pathways.

The Synthesis of Itraconazole: A Stepwise Approach
The synthesis of itraconazole is a complex process that involves the careful construction of its

core components, followed by a final condensation step. The molecule possesses three chiral

centers, with the substituents on the dioxolane ring consistently in a cis configuration.[7] The

overall process hinges on the synthesis of two crucial precursors: the dioxolane

methanesulfonate intermediate and the triazolone side chain.

A generalized workflow for the synthesis of itraconazole is depicted below.
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Part A: Dioxolane Core Synthesis Part B: Triazolone Side-Chain Synthesis
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Figure 1: General Synthetic Workflow for Itraconazole
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Key Synthesis Intermediates
The efficiency and purity of the final itraconazole product are critically dependent on the

quality of its intermediates.

The Dioxolane Core: Triazole Alcohol Intermediate
A pivotal intermediate is cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-methyl)-1,3-

dioxolane-4-methanol, often referred to as "triazole alcohol".[8][9] Its synthesis involves the

reaction of a cis-bromoester with 1,2,4-triazole in an organic solvent.

Experimental Protocol: Synthesis of Triazole Alcohol

A common procedure involves the following steps:

A cis-bromoester compound (e.g., 10g, 0.022 mol) is added to a reaction flask.[8]

Anhydrous potassium carbonate (as a base), triazole, a catalyst (e.g., polyethylene glycol),

and a solvent (e.g., dimethyl sulfoxide - DMSO) are added.[8][9]

The mixture is heated to a specific temperature (ranging from 140°C to 189°C) and reacted

for a period of 15 to 40 hours.[8]

Upon completion, water is added, and the product is extracted using an organic solvent like

dichloromethane or chloroform.[8]

The organic layer is separated, and the solvent is evaporated.

The crude product is purified by recrystallization from a solvent such as ethyl acetate to yield

the final "triazole alcohol".[8]

Table 1: Reaction Conditions and Yields for Triazole Alcohol Synthesis
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Parameter Embodiment 1[8] Embodiment 2[8] Embodiment 3[8]

Starting Material cis-Bromoester (10g) cis-Bromoester (10g) cis-Bromoester (10g)

Base K₂CO₃ (11.8g) K₂CO₃ (8.3g) K₂CO₃ (3.0g)

Catalyst PEG 600 (0.1g) PEG 400 (0.5g) PEG 800 (1.0g)

Solvent DMSO (50g) DMSO (40g) DMSO (30g)

Temperature 189°C 160°C 140°C

Reaction Time 15 hours 20 hours 40 hours

Yield 82.4% 78.4% 70.3%

Product Purity 87.60% 88.20% 89.80%

Isomer Content 10.5% 10.0% 9.7%

This intermediate is then typically converted to a mesylate or tosylate derivative, such as cis-2-

(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl

methanesulphonate, to make the alcohol a better leaving group for the subsequent

condensation reaction.[10][11]

The Triazolone Side-Chain
The second key component is the triazolone side-chain, 2,4-Dihydro-4-[4–[4-[4–hydroxy

phenyl]1-piperzinyl ] Phenyl]-2-(1-methyl propyl)-3 H - 1,2,4 Triazol-3-one.[11] The synthesis of

this fragment is a multi-step process that begins with commercially available materials and

builds the complex triazolone-piperazine structure.[7]

Final Condensation and Purification
The final step in the synthesis is the condensation of the two key intermediates.

Experimental Protocol: Itraconazole Synthesis

The triazolone side-chain intermediate (e.g., 100g) and the dioxolane methanesulfonate

intermediate (e.g., 124.6g) are combined.[12]
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A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide

(DMF), is used as the reaction medium.[11][12]

A base, typically powdered potassium hydroxide or sodium hydroxide, is added to facilitate

the reaction.[12][13]

The mixture is heated (e.g., to 60-65°C) and stirred for several hours until the reaction is

complete.[12]

The resulting crude itraconazole is then subjected to purification, often involving

recrystallization from a mixture of solvents like methanol and acetone, to yield the final active

pharmaceutical ingredient (API).[11][12]

Table 2: Example Yield and Purity of Final Product

Parameter Value

Starting Materials
Triazolone side-chain (100g), Dioxolane

sulfonate (124.6g)

Solvent Dimethylsulfoxide (460 mL)

Base Potassium hydroxide powder (25g)

Reaction Conditions 60-65°C for 3 hours

Final Product Weight 327.0 g (after initial workup)

Purity 99%

Data sourced from patent example.[12]

Itraconazole Derivatives and Their Activities
Research into itraconazole derivatives aims to enhance its biological activity, improve its

physicochemical properties, or explore new therapeutic applications.

Metal-Itraconazole Complexes
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Novel zinc-itraconazole complexes, such as Zn(ITZ)₂Cl₂ and Zn(ITZ)₂(OH)₂, have been

synthesized and characterized.[14][15] These complexes are formed by reacting itraconazole
with the respective zinc salts under reflux in methanol.[14][15] Studies have shown that these

Zn-ITZ complexes exhibit a broad spectrum of action, with enhanced antiparasitic and

antifungal activity compared to itraconazole alone.[14][15]

Des-Triazole Analogues
Structure-activity relationship (SAR) studies have led to the development of des-triazole

analogues to improve anti-Hedgehog pathway potency and drug-like properties.[6] These

analogues are synthesized by replacing the triazolone side chain with various functionalities,

such as hydrazine carboxamides or substituted amides.[6] The synthesis often utilizes key

aniline intermediates derived from the dioxolane core.[6] These studies indicate that the

triazolone region can be successfully modified to improve both potency and pharmacokinetic

profiles.[6]

Mechanism of Action and Signaling Pathways
Itraconazole's biological effects are mediated through distinct mechanisms.

Antifungal Action: Ergosterol Synthesis Inhibition
The primary antifungal mechanism of itraconazole is the inhibition of lanosterol 14α-

demethylase, a fungal cytochrome P450 enzyme.[2][4] This enzyme is crucial for the

conversion of lanosterol to ergosterol. By disrupting this step, itraconazole depletes ergosterol

in the fungal cell membrane, leading to increased permeability, compromised membrane

integrity, and ultimately, fungal cell death.[3][4]
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Figure 2: Itraconazole's Inhibition of Ergosterol Biosynthesis

Anti-Cancer Action: Hedgehog Pathway Inhibition
Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a cascade critical

in embryonic development and implicated in various cancers when aberrantly activated.[5][6]

Itraconazole acts on the essential Hh pathway component Smoothened (Smo), preventing its

ciliary accumulation, which is a key step in pathway activation.[5] This mechanism is distinct

from its antifungal action and from other known Smo antagonists like cyclopamine.[5]
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Figure 3: Itraconazole's Antagonism of the Hedgehog Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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